Trimethyl-(4-tetradecoxyphenyl)azanium
Description
Properties
Molecular Formula |
C23H42NO+ |
|---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
trimethyl-(4-tetradecoxyphenyl)azanium |
InChI |
InChI=1S/C23H42NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-21-25-23-19-17-22(18-20-23)24(2,3)4/h17-20H,5-16,21H2,1-4H3/q+1 |
InChI Key |
SPPSCGFKONFTNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)[N+](C)(C)C |
Synonyms |
4-(n-tetradecyloxy)phenyltrimethylammonium p-(n-tetradecyloxy)phenyltrimethylammonium TDOPTMA |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following quaternary ammonium compounds share structural similarities with Trimethyl-(4-tetradecoxyphenyl)azanium but differ in substituent groups:
Physicochemical Properties
Table 1: Comparative Physical Properties
- Chlormequat Chloride : High water solubility and low vapor pressure make it suitable for agricultural applications, where systemic absorption in plants is critical .
- Phosphonooxyethyl Derivative: Polar phosphonate group likely enhances solubility in aqueous and polar organic media, suggesting use in industrial processes .
- Perfluorinated Derivatives : Extreme chemical inertness and environmental persistence limit biodegradability, raising regulatory concerns .
Toxicity and Environmental Impact
- Chlormequat Chloride : Widely studied as a plant growth regulator; moderate toxicity to aquatic organisms but regulated under agricultural guidelines .
- Phosphonooxyethyl Derivative: Limited toxicological data available; structural similarity to organophosphates warrants caution .
- Perfluorinated Derivatives : Persistent organic pollutants (POPs) with bioaccumulation risks; subject to global restrictions .
- Target Compound: No direct toxicity data, but the phenyl and long alkyl groups may pose bioaccumulation risks similar to nonionic surfactants.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Trimethyl-(4-tetradecoxyphenyl)azanium, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation. For example, reacting 4-tetradecoxyphenyl bromide with trimethylamine in a polar aprotic solvent (e.g., THF) under reflux, using triethylamine as a base to neutralize HBr byproducts . Purification involves column chromatography (silica gel, eluting with chloroform/methanol gradients) to isolate the quaternary ammonium product. Yield optimization requires strict anhydrous conditions and inert gas protection to prevent hydrolysis .
Q. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- NMR Spectroscopy : H NMR identifies protons on the tetradecoxy chain (δ 0.8–1.5 ppm for methyl/methylene groups) and aromatic protons (δ 6.5–7.5 ppm). C NMR resolves the quaternary ammonium head (δ ~55 ppm for N(CH)) and aryl carbons .
- X-ray Crystallography : Single-crystal XRD using SHELXL refines bond lengths and angles, confirming the spatial arrangement of the tetradecoxy chain and cationic head .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M]) and validates the molecular formula .
Q. What are the critical physicochemical properties to characterize for this compound?
- Key Properties :
- Solubility : Test in water, DMSO, and ethanol via gravimetric analysis. Amphiphilicity from the long alkyl chain may limit aqueous solubility but enhance miscibility in organic phases .
- Thermal Stability : TGA/DSC under nitrogen identifies decomposition temperatures (>200°C typical for quaternary ammonium salts) .
- Critical Micelle Concentration (CMC) : Surface tension measurements (e.g., pendant drop method) determine surfactant behavior .
Advanced Research Questions
Q. How does this compound interact with lipid bilayers or proteins, and what experimental designs are suitable for studying these interactions?
- Experimental Design :
- Lipid Bilayers : Use fluorescence anisotropy or calcein leakage assays to study membrane disruption. Compare with shorter-chain analogs to assess chain-length effects .
- Protein Binding : Isothermal titration calorimetry (ITC) or circular dichroism (CD) quantifies binding affinities and conformational changes in proteins like serum albumin .
Q. How can computational modeling resolve discrepancies in reported spectroscopic data?
- Approach : Perform DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts and compare with experimental data. For overlapping C signals (e.g., C4 & C6 in aromatic regions), 2D NMR (HSQC, HMBC) clarifies assignments . Contradictions in crystallographic data (e.g., disordered alkyl chains) are addressed using SHELXL refinement with constraints .
Q. What strategies mitigate instability of this compound in acidic or oxidative environments?
- Methodology :
- pH Stability : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Use LC-MS to identify degradation products (e.g., demethylation or chain cleavage) .
- Oxidative Resistance : Add antioxidants (e.g., BHT) or encapsulate in cyclodextrins to shield the alkyl chain .
Methodological Guidance
Q. How to design a study evaluating its surfactant efficacy in nanoparticle synthesis?
- Protocol :
Prepare emulsions with varying compound concentrations (0.1–5 mM) in water-oil systems.
Measure droplet size (dynamic light scattering) and zeta potential to optimize micelle formation.
Use TEM to confirm nanoparticle morphology (e.g., liposomes or polymeric micelles) .
Q. What analytical workflows validate its role as an ion-pairing agent in HPLC?
- Workflow :
- Column Compatibility : Test C18 columns with mobile phases containing 0.1–10 mM compound.
- Retention Time Shift : Compare analyte retention with/without the ion-pairing agent. Validate via spike-recovery experiments in biological matrices .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
